N1-(3,4-dimethylphenyl)-N2-(2-(3-fluorophenyl)-2-methoxyethyl)oxalamide
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Overview
Description
The compound is a complex organic molecule, likely belonging to the class of compounds known as amides. Amides are organic compounds that contain a carbonyl group (C=O) linked to a nitrogen atom. They play a crucial role in biochemistry and materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each requiring specific reagents and conditions. Typically, amides are synthesized by reacting an acid (or acid derivative) with an amine .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Amides, for example, can undergo hydrolysis, reduction, and reactions with organometallic reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using various experimental techniques .Scientific Research Applications
Novel Synthetic Approaches
A novel acid-catalyzed rearrangement of oxiranes for the synthesis of di- and mono-oxalamides has been developed, providing a useful methodology for producing anthranilic acid derivatives and oxalamides. This indicates the potential for creating diverse chemical structures for various applications, including material science and pharmaceutical research (Mamedov et al., 2016).
Catalytic Coupling Reactions
Copper/Oxalic Diamide-Catalyzed Coupling of terminal alkynes with aryl halides using N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide as a ligand showcases the compound's role in facilitating efficient and diverse alkyne-aryl coupling reactions. This points to applications in synthesizing complex molecules for organic electronics or pharmaceuticals (Chen et al., 2023).
Hydroxylation of Aryl Halides
Copper-catalyzed hydroxylation of (hetero)aryl halides under mild conditions using oxalamide derivatives demonstrates the applicability of these compounds in modifying aromatic molecules, which is crucial for developing new materials and drugs (Xia et al., 2016).
Analytical and Detection Methods
Highly sensitive fluorescent probes for selective detection of ions in aqueous media highlight the use of structurally related compounds in environmental monitoring and bioanalytical chemistry. This suggests potential research applications in developing sensitive detection systems for various ions and molecules (Wu et al., 2007).
Material Science and Polymer Chemistry
Synthesis and reactions of fluorophenyl compounds for material applications indicate the role of related chemical structures in creating advanced materials with specific properties, such as electrochromic devices or polymers with unique optical characteristics (Pimenova et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c1-12-7-8-16(9-13(12)2)22-19(24)18(23)21-11-17(25-3)14-5-4-6-15(20)10-14/h4-10,17H,11H2,1-3H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCOJKWFQTVYDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC(=CC=C2)F)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3,4-dimethylphenyl)-N2-(2-(3-fluorophenyl)-2-methoxyethyl)oxalamide |
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